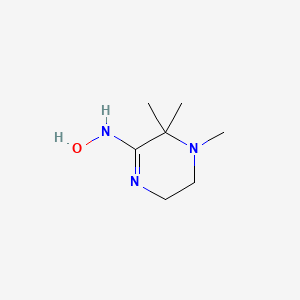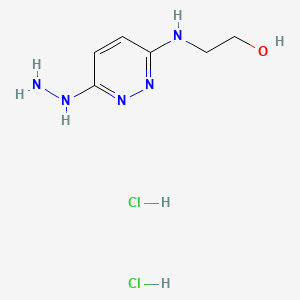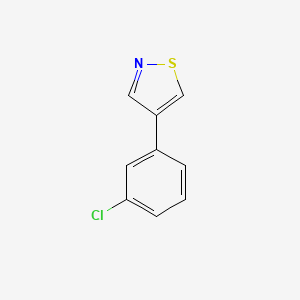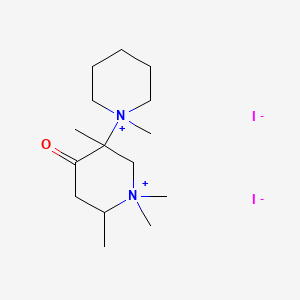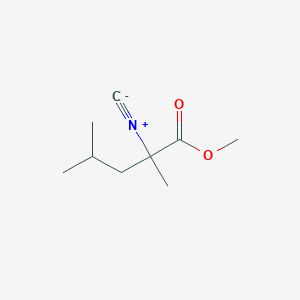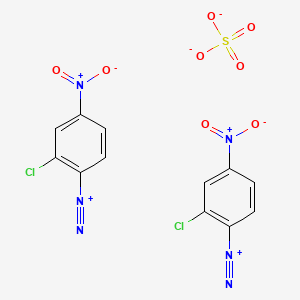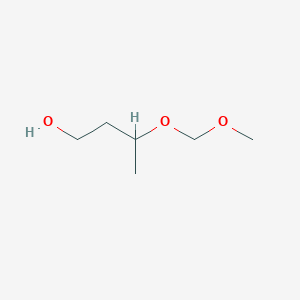
3-(Methoxymethoxy)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethoxy)-1-butanol is an organic compound with the molecular formula C6H14O3 It is a derivative of butanol, where a methoxymethoxy group is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1-butanol typically involves the reaction of butanol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of butanol is replaced by the methoxymethoxy group. The reaction conditions generally include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zinc bromide, can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethoxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Butanoic acid or butanal.
Reduction: Butanol or butane.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethoxy)-1-butanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of other complex organic molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethoxy)-1-butanol involves its interaction with various molecular targets, primarily through its hydroxyl and methoxymethoxy groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved include enzymatic oxidation and reduction, leading to the formation of reactive intermediates that can further react with other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-1-butanol: Lacks the additional methoxymethoxy group, making it less reactive in certain chemical reactions.
1-Methoxy-2-propanol: A similar compound with different carbon chain length and functional group positioning.
2-Methoxyethanol: Contains a methoxy group but has a shorter carbon chain and different chemical properties.
Uniqueness
3-(Methoxymethoxy)-1-butanol is unique due to its dual functional groups, which provide a combination of reactivity and solubility that is not found in simpler alcohols or ethers. This makes it a valuable compound in synthetic chemistry and industrial applications, where specific reactivity patterns are required.
Eigenschaften
CAS-Nummer |
60405-27-8 |
|---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
3-(methoxymethoxy)butan-1-ol |
InChI |
InChI=1S/C6H14O3/c1-6(3-4-7)9-5-8-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
AGDCYCRHQFDLPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)
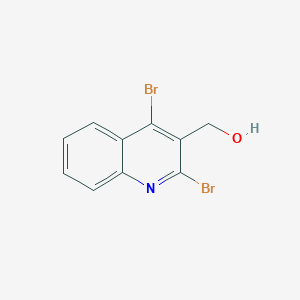

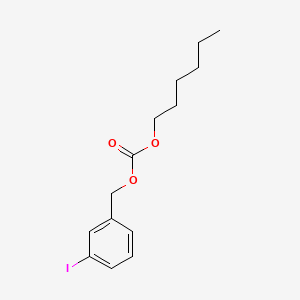
![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)

